molecular formula C16H18O2 B1583668 1,2-BIS(M-TOLYLOXY)ETHANE CAS No. 54914-85-1

1,2-BIS(M-TOLYLOXY)ETHANE

Cat. No.: B1583668
CAS No.: 54914-85-1
M. Wt: 242.31 g/mol
InChI Key: OAGNKYSIOSDNIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-BIS(M-TOLYLOXY)ETHANE can be synthesized through the reaction of ethylene glycol with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(M-TOLYLOXY)ETHANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the m-tolyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted ethylene glycol derivatives.

Scientific Research Applications

1,2-BIS(M-TOLYLOXY)ETHANE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-BIS(M-TOLYLOXY)ETHANE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenoxyethane
  • 1,2-Bis(4-methylphenoxy)ethane
  • 1,2-Bis(2-methylphenoxy)ethane

Uniqueness

1,2-BIS(M-TOLYLOXY)ETHANE is unique due to the presence of m-tolyloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

1-methyl-3-[2-(3-methylphenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13-5-3-7-15(11-13)17-9-10-18-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNKYSIOSDNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044690
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene)
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl-
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CAS No.

54914-85-1
Record name 1,2-Bis(3′-methylphenoxy)ethane
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Record name 1,1'-(Ethane-1,2-diylbis(oxy))bis(3-methylbenzene)
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Record name 54914-85-1
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl-
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Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene)
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Record name 1,2-bis(3-methylphenoxy)ethane
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Record name 1,2-Bis(3-methylphenoxy)ethane
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Record name 1,1'-(ETHANE-1,2-DIYLBIS(OXY))BIS(3-METHYLBENZENE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,2-Bis(3-methylphenoxy)ethane discussed in the provided research papers?

A: The research primarily focuses on 1,2-Bis(3-methylphenoxy)ethane as an aromatic sensitizer in thermal recording materials. [, ] One study investigates its use in improving the milling properties of thermal recording media without compromising color development. [] The other study examines its presence as an impurity in waste paper and its subsequent accumulation in fish near paper recycling plants. []

Q2: Why is the accumulation of 1,2-Bis(3-methylphenoxy)ethane in fish concerning?

A: The presence of 1,2-Bis(3-methylphenoxy)ethane in fish tissues raises concerns due to its potential toxicity and ability to bioaccumulate. While the research doesn't delve into specific toxicological effects, the detection of this compound in fish near paper recycling plants suggests that it can enter the food chain and potentially pose risks to aquatic organisms and human health. [] Further research is needed to fully understand the long-term ecological and health impacts of 1,2-Bis(3-methylphenoxy)ethane and similar aromatic sensitizers.

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